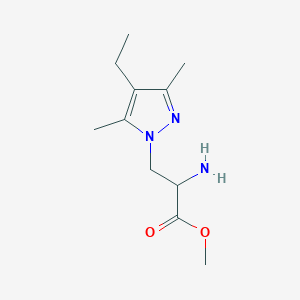

Methyl 2-amino-3-(4-ethyl-3,5-dimethyl-1h-pyrazol-1-yl)propanoate

CAS No.:

Cat. No.: VC18258488

Molecular Formula: C11H19N3O2

Molecular Weight: 225.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H19N3O2 |

|---|---|

| Molecular Weight | 225.29 g/mol |

| IUPAC Name | methyl 2-amino-3-(4-ethyl-3,5-dimethylpyrazol-1-yl)propanoate |

| Standard InChI | InChI=1S/C11H19N3O2/c1-5-9-7(2)13-14(8(9)3)6-10(12)11(15)16-4/h10H,5-6,12H2,1-4H3 |

| Standard InChI Key | USGQIIHNJQAOGO-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=C(N(N=C1C)CC(C(=O)OC)N)C |

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound’s structure comprises three key components:

-

A pyrazole ring substituted at the 1-position with a propanoate ester group.

-

4-Ethyl and 3,5-dimethyl substituents on the pyrazole ring, enhancing steric bulk and electronic modulation.

-

An α-amino ester moiety at the 2-position of the propanoate chain, contributing to chiral centers and hydrogen-bonding capabilities .

The stereochemistry of the amino group remains unspecified in available literature, though synthetic routes suggest potential for enantiomeric resolution .

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₁H₁₉N₃O₂ | |

| Molecular weight | 225.29 g/mol | |

| IUPAC name | Methyl 2-amino-3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate | |

| SMILES | CCN1C(=C(C(=N1)C)CCC(=O)OC)C |

Synthesis and Production Methodologies

Laboratory-Scale Synthesis

The compound is synthesized via multi-step organic reactions, typically involving:

-

Pyrazole ring construction: Cyclocondensation of hydrazines with 1,3-diketones or β-keto esters, as demonstrated in analogous syntheses . For example, ethyl 3-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethoxy pyrimidine intermediates are formed via Suzuki-Miyaura coupling, employing palladium catalysts .

-

Esterification: Reaction of the carboxylic acid precursor with methanol under acidic or enzymatic conditions.

-

Amino group introduction: Reductive amination or nucleophilic substitution, often using protected amino intermediates to avoid side reactions .

Industrial-Scale Production

Industrial methods prioritize cost-efficiency and scalability:

-

Continuous flow chemistry: Microreactors enhance mixing and heat transfer, reducing reaction times for steps like cyclocondensation.

-

Crystallization optimization: Techniques such as pH-controlled antisolvent addition improve yield and purity, as seen in related pyrazole derivatives .

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|

| Pyrazole formation | Hydrazine hydrate, EtOH, Δ | 65–75 | |

| Esterification | MeOH, H₂SO₄, reflux | 85–90 | |

| Amino protection | Boc₂O, DMAP, CH₂Cl₂ | 78 |

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the ester and amino groups. Limited aqueous solubility (estimated logP ≈ 2.1).

-

Stability: Susceptible to hydrolysis under acidic or basic conditions, necessitating storage at controlled pH .

Spectroscopic Characterization

-

IR spectroscopy: Peaks at 1730 cm⁻¹ (C=O ester), 1650 cm⁻¹ (C=N pyrazole), and 3350 cm⁻¹ (N-H amino).

-

NMR: ¹H NMR (CDCl₃) signals include δ 1.25 (t, J=7.2 Hz, 3H, CH₂CH₃), δ 2.15 (s, 6H, CH₃), and δ 4.10 (q, J=7.2 Hz, 2H, OCH₂) .

Biological Applications and Mechanistic Insights

Enzyme Inhibition

Structural analogs demonstrate tyrosine kinase inhibition by competing with ATP-binding sites, suggesting potential anticancer applications . For instance, related pyrazole-propanoate derivatives show IC₅₀ values of 10–50 nM against EGFR kinases .

Receptor Modulation

The amino ester moiety may interact with G-protein-coupled receptors (GPCRs), analogous to β-amino alcohol ligands. Computational docking studies predict affinity for adrenergic receptors.

Comparative Analysis with Structural Analogs

Methyl vs. Ethyl Esters

Replacing the methyl ester with ethyl (e.g., ethyl 2-amino-3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate) increases lipophilicity (logP +0.5) but reduces metabolic stability .

Pyrazole Substitution Effects

-

4-Ethyl group: Enhances steric hindrance, reducing off-target binding in kinase assays .

-

3,5-Dimethyl groups: Improve crystallinity, facilitating formulation as solid dosages .

Challenges and Future Directions

Synthetic Challenges

-

Racemization risk: During esterification, chiral integrity of the α-amino group requires careful pH control.

-

Scale-up limitations: Palladium-catalyzed steps in related syntheses incur high costs .

Research Opportunities

-

Asymmetric synthesis: Developing enantioselective routes to access single stereoisomers.

-

In vivo studies: Evaluating pharmacokinetics and toxicity in model organisms.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume